molecular formula C13H15ClF3NO B3375640 N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 112641-23-3

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B3375640
CAS No.: 112641-23-3
M. Wt: 293.71 g/mol
InChI Key: DOTFDVJUHLEXJF-UHFFFAOYSA-N
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Description

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and a chloro group, which can influence the compound’s reactivity and stability. The compound’s structure includes a phenyl ring substituted with chlorine, methyl, and trifluoromethyl groups, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been used in the protection of crops from pests , indicating potential targets could be certain enzymes or receptors in pests.

Mode of Action

It’s known that many compounds with a trifluoromethyl group can interact with their targets by forming strong bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Based on the structure of the compound and its potential use in pest control , it may interfere with the normal functioning of certain biochemical pathways in pests, leading to their elimination.

Pharmacokinetics

Similar compounds are known to have good bioavailability and are often well-absorbed and distributed in the organism .

Result of Action

Based on its potential use in pest control , it can be inferred that the compound may cause detrimental effects on pests at the molecular and cellular level, leading to their elimination.

Action Environment

The action of N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and presence of other chemicals . .

Preparation Methods

The synthesis of N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methyl-3-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups on the phenyl ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

    N-[4-chloro-2-methylphenyl]-2,2-dimethylpropanamide: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.

    N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylbutanamide: Contains a butanamide group instead of propanamide, influencing its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c1-7-9(18-11(19)12(2,3)4)6-5-8(14)10(7)13(15,16)17/h5-6H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTFDVJUHLEXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)Cl)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of compound 18A (2.29 g, 8.19 mmol) in anhydrous THF (25 mL) cooled to 0-5° C. was added a solution of 1.6 M n-butyllithium in hexanes (12.3 mL, 19.7 mmol) slowly, so that the reaction temperature was maintained below 5° C. The solution was stirred at 0-5° C. for 1.5 h. A solution of iodomethane (0.56 mL, 9.01 mmol) in petroleum ether (2 mL) was then added over 20 min while maintaining the temperature below 5° C. The suspension was stirred at 0-5° C. for 1 h and diluted with water and ether. The aqueous layer was extracted with ether and the combined organic layers washed with brine, dried (MgSO4), filtered and concentrated. The residue was chromatographed (silica gel), eluting with CH2Cl2 to afford the title compound (1.60 g, 67%). MS (ES) m/z 294 [M+1]+.
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

N-(4-chloro-3-(trifluoromethyl)phenyl)pivalamide (3b) (3 g, 10.7 mmol) was dissolved in dry THF (30 mL), cooled to 0° C., and n-BuLi (15.6 mL, 25.7 mmol) was added. After 3 h, a solution of MeI (0.66 mL, 10.56 mmol) in THF (7 mL) was added to the reaction mixture maintaining the temperature at 0° C. and stirred for further 3 h. and quenched with aqueous NH4Cl solution. The reaction mixture was extracted with EtOAc (3×30 mL). The combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to give the crude material which was purified by column chromatography to afford N-(4-chloro-2-methyl-3-(trifluoromethyl)phenyl)pivalamide (3c) (2.0 g, 64%) as off white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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